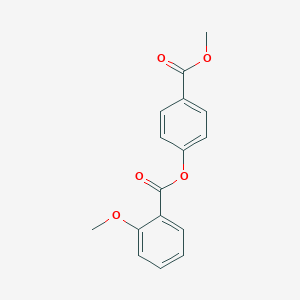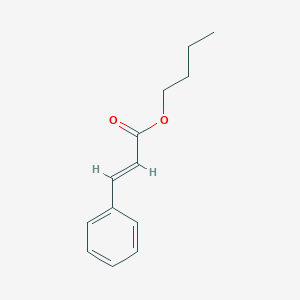
5-Chloro-2-(pivaloylamino)phenylboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-(pivaloylamino)phenylboronic acid is a chemical compound with the CAS Number: 185950-64-5. It has a molecular weight of 255.51 . This compound is used in various scientific research applications due to its complex molecular structure.
Molecular Structure Analysis
The InChI code for 5-Chloro-2-(pivaloylamino)phenylboronic acid is 1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
5-Chloro-2-(pivaloylamino)phenylboronic acid has a molecular weight of 255.51 . It is recommended to be stored at a temperature of 2-8°C .Scientific Research Applications
Glucose Sensing
Phenylboronic acids can bind to diol-containing molecules like glucose, suggesting that derivatives like 5-Chloro-2-(pivaloylamino)phenylboronic acid could be used in glucose-sensing technologies . This application is particularly relevant for diabetes management and monitoring.
Insulin Delivery Systems
Similarly, due to their affinity for diols, phenylboronic acid derivatives could be incorporated into insulin delivery systems that respond to glucose levels , providing a controlled release mechanism that mimics the body’s natural insulin regulation.
Molecular Recognition
The structural complexity of 5-Chloro-2-(pivaloylamino)phenylboronic acid might allow it to act as a molecular recognition element. This could be applied in sensors or separation technologies where specific molecule binding is required .
Fluorescent Probes
Boronic acids can be functionalized with fluorescent groups to create probes that can detect various analytes. The specific substituents on this compound might offer unique interactions with target molecules, leading to potential applications in imaging or diagnostics .
Safety And Hazards
properties
IUPAC Name |
[5-chloro-2-(2,2-dimethylpropanoylamino)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BClNO3/c1-11(2,3)10(15)14-9-5-4-7(13)6-8(9)12(16)17/h4-6,16-17H,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIAJZMJDKJWGNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)Cl)NC(=O)C(C)(C)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BClNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40458046 |
Source


|
| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.51 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(pivaloylamino)phenylboronic acid | |
CAS RN |
185950-64-5 |
Source


|
| Record name | [5-Chloro-2-(2,2-dimethylpropanamido)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40458046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

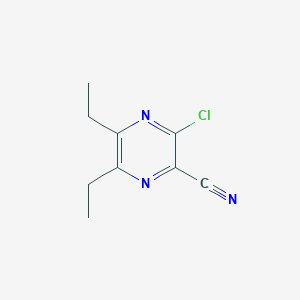
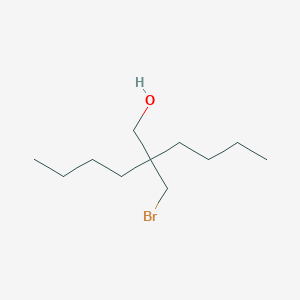
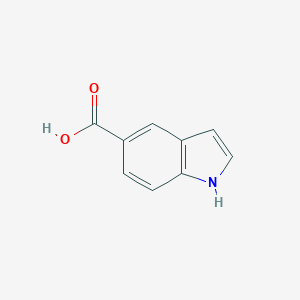
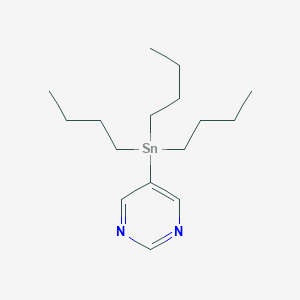
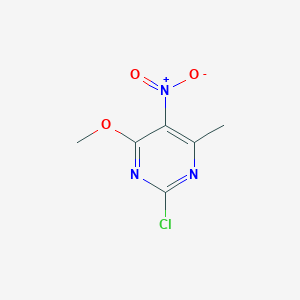


![2,3,4,5-Tetrahydro-1H-benzo[D]azepine hydrochloride](/img/structure/B178193.png)
